4-(4-Chlorophenethyl)-1-benzylpiperidine
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Overview
Description
4-(4-Chlorophenethyl)-1-benzylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a benzyl group and a 4-chlorophenethyl group
Preparation Methods
The synthesis of 4-(4-Chlorophenethyl)-1-benzylpiperidine typically involves multiple steps. One common method includes the reaction of 4-chlorophenethyl bromide with benzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-(4-Chlorophenethyl)-1-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the 4-chlorophenethyl group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-(4-Chlorophenethyl)-1-benzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenethyl)-1-benzylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Chlorophenethyl)-1-benzylpiperidine can be compared with other similar compounds such as:
4-Chlorophenethyl bromide: Shares the 4-chlorophenethyl group but differs in the rest of the structure.
4-Chlorophenol: Contains the 4-chlorophenyl group but lacks the piperidine ring and benzyl group.
N-(4-Chlorophenethyl)-N-methylurea: Similar side-chain structure but different core structure.
Properties
Molecular Formula |
C20H24ClN |
---|---|
Molecular Weight |
313.9 g/mol |
IUPAC Name |
1-benzyl-4-[2-(4-chlorophenyl)ethyl]piperidine |
InChI |
InChI=1S/C20H24ClN/c21-20-10-8-17(9-11-20)6-7-18-12-14-22(15-13-18)16-19-4-2-1-3-5-19/h1-5,8-11,18H,6-7,12-16H2 |
InChI Key |
HTLNIGKFSBFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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